

Application Note & Protocol: Simultaneous Determination of Tramadol and its Metabolites in Biological Matrices

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Compound of Interest

Compound Name: *rac N-Benzyl-N-desmethyl
Tramadol-d3*

Cat. No.: B585319

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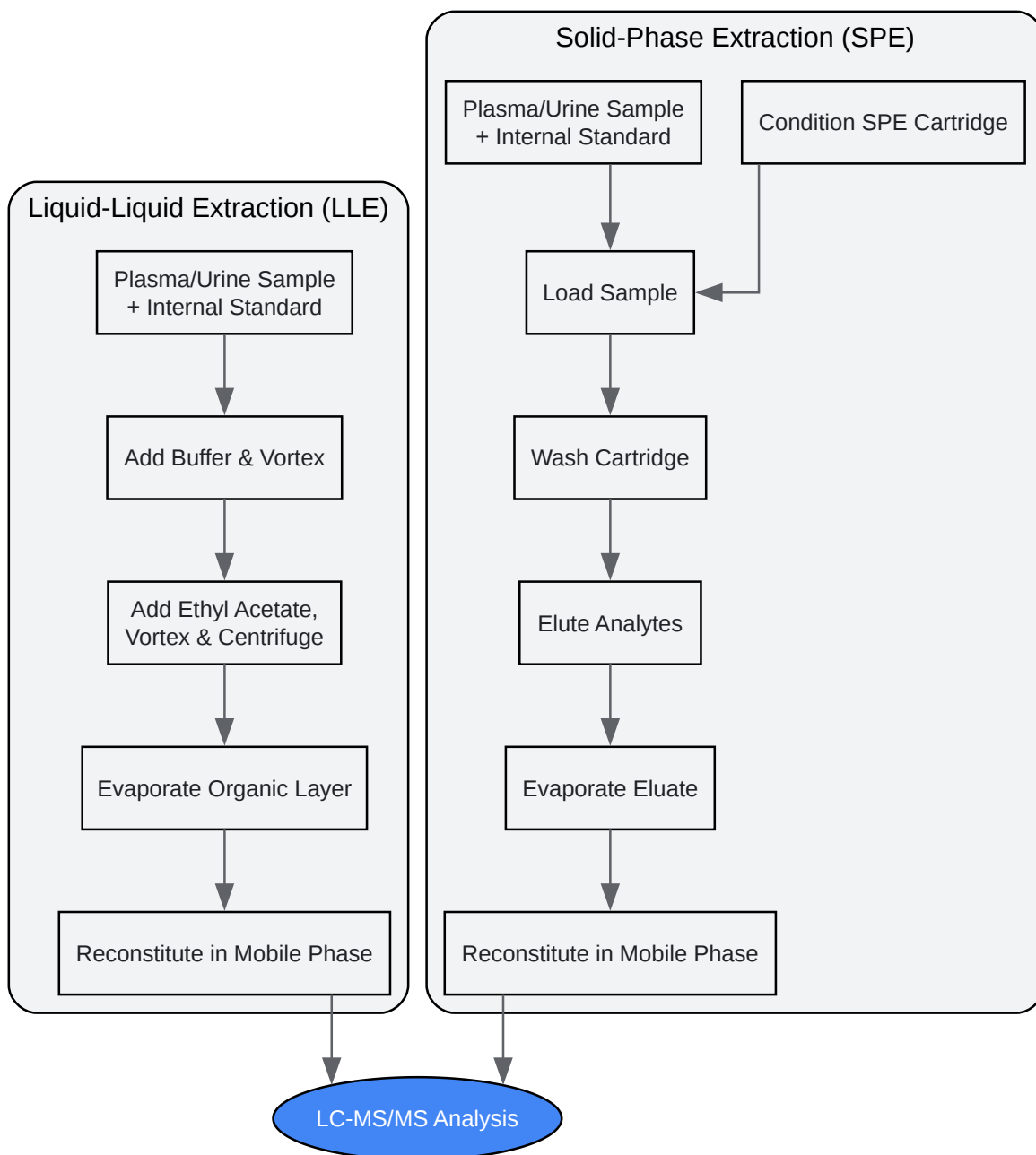
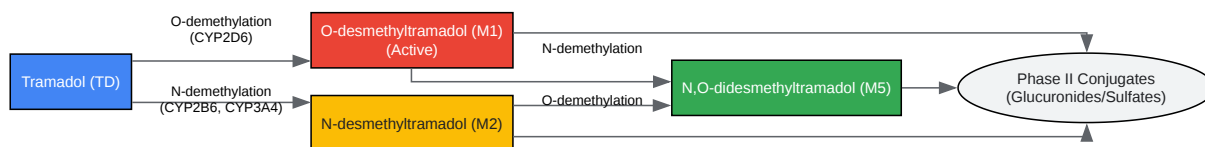
Introduction

Tramadol (TD) is a widely prescribed synthetic opioid analgesic for moderate to severe pain. It undergoes extensive metabolism in the liver, primarily through N- and O-demethylation, forming several metabolites. The main active metabolite, O-desmethyltramadol (M1), exhibits a significantly higher affinity for opioid receptors than the parent drug. Other major metabolites include N-desmethyltramadol (M2) and N,O-didesmethyltramadol (M5). Given the varying pharmacological activities of these compounds, a robust and sensitive bioanalytical method for the simultaneous determination of tramadol and its key metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.

This document provides a detailed protocol for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of tramadol, O-desmethyltramadol, N-desmethyltramadol, and N,O-didesmethyltramadol in human plasma and urine.

Metabolic Pathway of Tramadol

The metabolic pathway of tramadol involves multiple enzymatic reactions, primarily mediated by cytochrome P450 enzymes. The major routes include O-demethylation to form the active metabolite M1, and N-demethylation to produce M2. Further demethylation of M1 and M2 leads to the formation of M5. These phase I metabolites can then undergo phase II conjugation reactions, such as glucuronidation and sulfation, before excretion.[1]



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References

- 1. mdpi.com [mdpi.com]
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